REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.Br[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20]Br.[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:20][C:15]4[C:14](=[CH:19][CH:18]=[CH:17][CH:16]=4)[CH2:13]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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1.05 g
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Type
|
reactant
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Smiles
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BrC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
240 mg
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The mixture was quenched with water
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 6-bromo-1′,3′-dihydro-2,2′-spirobi[inden]-1(3H)-one (1.8 g, 33%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CC1=CC=CC=C1C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |